N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea (CAS RN: 620960-27-2) is a thiourea derivative with a molecular formula of C₂₃H₂₃F₆N₃S and a molecular weight of 487.50 g/mol . It features a chiral cyclohexyl backbone substituted with a 1,3-dihydro-2H-isoindol-2-yl group and a 3,5-bis(trifluoromethyl)phenyl moiety. This compound is commercially available in high purity (≥98%) and is typically supplied as a solid .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclohexyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F6N3S/c24-22(25,26)16-9-17(23(27,28)29)11-18(10-16)30-21(33)31-19-7-3-4-8-20(19)32-12-14-5-1-2-6-15(14)13-32/h1-2,5-6,9-11,19-20H,3-4,7-8,12-13H2,(H2,30,31,33)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDBBKIWFZMJNT-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115008 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620960-27-2 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620960-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Key Synthetic Intermediates
Synthesis of (1R,2R)-2-(1,3-Dihydro-2H-isoindol-2-yl)cyclohexanamine
Chiral Cyclohexanamine Preparation
The stereogenic centers at C1 and C2 are introduced via asymmetric hydrogenation of a cyclohexenone precursor using chiral catalysts (e.g., Noyori-type Ru complexes). For example:
Subsequent Mitsunobu reaction with phthalimide installs the isoindoline group:
Hydrazinolysis then yields the primary amine:
Isoindoline Incorporation
The isoindoline moiety is introduced via reductive amination using benzaldehyde derivatives:
Thiourea Coupling Reaction
The final step involves reacting 3,5-bis(trifluoromethyl)aniline with the chiral cyclohexanamine derivative using a thiocarbonylating agent. Two predominant methods are employed:
Thiophosgene-Mediated Coupling
Thiophosgene (CSCl) facilitates the formation of the thiourea bond under inert conditions:
Conditions :
Thioimidazole Carbonate Method
A safer alternative uses 1,1'-thiocarbonyldiimidazole (TCDI):
Advantages :
Stereochemical Control and Purification
Chiral Resolution
Racemic mixtures of the cyclohexanamine intermediate are resolved using chiral acids (e.g., tartaric acid) or chromatography on chiral stationary phases (CSPs).
Crystallization Techniques
The final thiourea derivative is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.
Analytical Characterization
Table 2: Key Spectroscopic Data
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the trifluoromethyl groups or the thiourea linkage.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, often facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Organic Synthesis and Catalysis
Organocatalysis : The compound is recognized for its role as an organocatalyst in various organic transformations. Organocatalysts are organic molecules that can accelerate chemical reactions without the need for metals or other traditional catalysts. N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea has been utilized in several catalytic processes that involve the formation of carbon-carbon bonds and the synthesis of chiral compounds.
Hydrogen Bonding : Its effectiveness as a catalyst is attributed to its ability to form strong hydrogen bonds with substrates, stabilizing transition states during reactions. This property is particularly useful in asymmetric synthesis, where the formation of chiral centers is desired. The compound's trifluoromethyl groups enhance its hydrogen-bonding capabilities, making it a valuable tool in catalysis .
Case Studies :
- Schreiner's Thiourea : Research conducted by Schreiner’s group has highlighted the use of thiourea derivatives in promoting various organic transformations. The N-[3,5-bis(trifluoromethyl)phenyl] motif has been shown to facilitate reactions such as aldol condensations and Michael additions .
| Reaction Type | Catalyst Used | Reference |
|---|---|---|
| Aldol Condensation | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | Schreiner et al., 2014 |
| Michael Addition | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | Schreiner et al., 2014 |
Medicinal Chemistry
Pharmacological Potential : The compound has also been explored for its pharmacological properties. Thioureas are known to exhibit a variety of biological activities, including anti-inflammatory and anticancer effects. The specific structure of this compound may enhance these activities due to the influence of the trifluoromethyl groups on biological interactions.
Case Studies :
- Anticancer Activity : Preliminary studies indicate that thiourea derivatives can inhibit cancer cell proliferation. The unique structural features of this compound may contribute to its effectiveness against specific cancer types .
| Biological Activity | Compound Tested | Reference |
|---|---|---|
| Anticancer | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | Preliminary studies (2024) |
| Anti-inflammatory | Various thiourea derivatives | Literature review (2024) |
Mechanism of Action
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea exerts its effects involves its ability to form strong hydrogen bonds. This interaction can stabilize transition states in catalytic processes or modulate the activity of biological targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing capacity, influencing its reactivity and binding properties.
Comparison with Similar Compounds
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl] Derivatives
- Example: N-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (CAS: 851477-20-8) Molecular Weight: 413.43 g/mol Key Features: Replaces the isoindolyl group with a dimethylamino substituent. Properties: Higher solubility in organic solvents (e.g., ether) but lower thermal stability due to reduced steric bulk . Applications: Used as a precursor in organocatalytic reactions .
Bis(phenylmethyl)amino Derivatives
- Example: N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS: 1240466-16-3) Molecular Weight: 565.62 g/mol Key Features: Incorporates bulky benzyl groups on the cyclohexyl amine. Properties: Enhanced enantioselectivity in catalytic asymmetric reactions due to increased steric hindrance .
Analogues with Heterocyclic Modifications
Triazole-Containing Derivatives
- Example: 3-[[5-[2-[(1R,2R)-2-[3-{3,5-Bis(trifluoromethyl)phenyl}thioureido]cyclohexylamino]ethyl]-1H-1,2,3-triazol-1-yl]methyl]-N-cinnamoylbenzamide (18i) Key Features: Integrates a triazole ring and cinnamoyl group. Properties: Exhibits improved hydrogen-bonding capacity, enhancing interactions with biological targets . Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition .
Pyrrolidinyl Derivatives
- Example: 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(R)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]thiourea (20d) Molecular Weight: ~680 g/mol (estimated) Key Features: Combines pyrrolidine and triazole moieties. Properties: Displays chiral induction in asymmetric catalysis, with optical rotation values ([α]^D) reported at -18.0° .
Stereochemical Variants
- Example: N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS: 2415751-54-9) Molecular Weight: 385.37 g/mol Key Features: Mirror-image stereochemistry [(1S,2S)] compared to the target compound. Properties: Reduced catalytic activity in enantioselective reactions, highlighting the importance of the (1R,2R) configuration .
Comparative Data Table
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₃₇H₃₁F₆N₃O
- Molecular Weight : 647.65 g/mol
- CAS Number : 1069115-56-5
- Purity : Minimum 95% .
The compound exhibits promising biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in androgenic alopecia and prostate enlargement.
Key Findings:
- Inhibition of SRD5A1 : The compound demonstrated an IC50 value of 1.44 ± 0.13 µM against SRD5A1, indicating potent inhibitory activity with relatively low cytotoxicity (IC50 = 29.99 ± 8.69 µM) .
- Mechanism of Inhibition : The inhibition mechanism involves both suppression of SRD5A1 expression and mixed mode inhibition, confirmed through molecular docking studies .
Efficacy in Biological Assays
The compound has been evaluated in various biological assays to determine its efficacy:
| Assay Type | IC50 Value | Comments |
|---|---|---|
| SRD5A1 Inhibition | 1.44 ± 0.13 µM | Potent inhibitor with low cytotoxicity |
| Cell Viability | >80% at sub-cytotoxic concentrations | High viability at effective inhibitory doses |
Case Study 1: Treatment for Androgenic Alopecia
In a study focusing on androgenic alopecia, the compound was tested for its ability to inhibit DHT production in human keratinocyte cells. Results indicated a significant reduction in DHT levels by up to 46% at an effective concentration of 1 µM while maintaining cell viability above 88% .
Case Study 2: Antimicrobial Activity
The trifluoromethyl group present in the compound has been associated with enhanced antimicrobial properties. Related compounds have shown effectiveness against drug-resistant bacteria such as MRSA, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL . This suggests that derivatives of this compound may also possess similar antimicrobial activities.
Additional Research Findings
Recent studies have also explored the synthesis and biological evaluation of related thiourea derivatives that contain the bis(trifluoromethyl)phenyl moiety. These derivatives have shown varied biological activities, including antimicrobial and anticancer properties, further emphasizing the potential of trifluoromethyl-substituted compounds in drug discovery .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic addition of cyclohexylamine derivatives to aryl isothiocyanates. A general protocol involves reacting equimolar amounts of the amine precursor (e.g., (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexylamine) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous 1,4-dioxane under stirring at room temperature for 12–24 hours . Optimization includes monitoring reaction progress via TLC, adjusting solvent polarity (e.g., switching to THF for slower kinetics), and maintaining inert conditions to prevent hydrolysis of the thiourea moiety .
Q. What spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?
Methodological Answer:
- IR Spectroscopy : Identify the C=S stretch (~1086 cm⁻¹) and NH stretches (~3242 cm⁻¹) to confirm thiourea formation .
- Multinuclear NMR : Use ¹H NMR to resolve cyclohexyl and isoindoline protons, ¹⁹F NMR to confirm trifluoromethyl symmetry (δ -57 to -61 ppm), and ¹³C NMR to assign carbonyl (C=S) and aromatic carbons .
- HRMS (ESI) : Validate molecular weight (e.g., calculated m/z 381.0475 [M+H]⁺ vs. observed 381.0491) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer: Store the compound in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation of the thiourea group and degradation of trifluoromethyl substituents. Stability tests via HPLC (e.g., ≥98% purity over 6 months) are recommended, with desiccants to mitigate hygroscopicity .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexyl and isoindoline moieties influence biological activity, and what experimental methods validate configuration fidelity?
Methodological Answer: The (1R,2R) configuration is critical for target binding (e.g., enzyme inhibition). Compare enantiomers (e.g., (1R,2R) vs. (1S,2S)) using:
- Chiral HPLC : Resolve diastereomers with a Chiralpak® AD-H column and hexane/isopropanol mobile phase .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., compare with analogs in ) .
Biological assays (e.g., IC₅₀ comparisons) reveal stereospecific activity differences .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. antifungal efficacy) across studies?
Methodological Answer:
- Purity Verification : Re-test compounds using HPLC and HRMS to exclude impurities or degradation products .
- Assay Standardization : Replicate assays under controlled conditions (e.g., CLSI guidelines for MIC determination) with reference strains .
- Stereochemical Confirmation : Ensure the correct enantiomer is tested, as opposing configurations may exhibit divergent activities .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., fungal CYP51), prioritizing hydrogen bonds with thiourea NH and hydrophobic contacts with trifluoromethyl groups .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate with experimental IC₅₀ data .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?
Methodological Answer:
- Substituent Modulation : Replace trifluoromethyl groups with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Scaffold Hybridization : Fuse the thiourea core with bioactive fragments (e.g., cinchona alkaloids) to exploit synergistic effects .
- QSAR Modeling : Train models on bioactivity datasets (e.g., pIC₅₀ values) to predict optimal logP (<5) and polar surface area (<140 Ų) .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 to 6:4) to separate thiourea from unreacted isothiocyanate .
- Membrane Filtration : Apply nanofiltration (MWCO 500 Da) to concentrate the product while removing low-MW byproducts .
- Crystallization : Optimize solvent (e.g., ethanol/water) for single-crystal growth to enable X-ray analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
